
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside is a chemical compound with the molecular formula C19H22O7S and a molecular weight of 394.44 g/mol . It is a derivative of arabinopyranoside, where the hydroxyl group at the second position is substituted with a toluolsulfonyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside typically involves the protection of the hydroxyl groups of arabinopyranoside followed by selective tosylation at the second position. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of arabinopyranoside are protected using benzyl groups to prevent unwanted reactions.
Selective Tosylation: The protected arabinopyranoside is then subjected to tosylation using tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine. This step selectively introduces the toluolsulfonyl group at the second position.
Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The toluolsulfonyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to remove the toluolsulfonyl group, yielding the corresponding arabinopyranoside derivative.
Oxidation Reactions: Oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, sodium methoxide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the toluolsulfonyl group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
Substitution Reactions: The major products are the substituted arabinopyranoside derivatives.
Reduction Reactions: The major product is the deprotected arabinopyranoside.
Oxidation Reactions: The major products are benzaldehyde or benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: The compound is used in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Mecanismo De Acción
The mechanism of action of Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside involves its ability to act as a protecting group for hydroxyl functionalities. The toluolsulfonyl group is stable under a variety of reaction conditions, allowing for selective reactions at other positions. The compound can be selectively deprotected to yield the desired product without affecting other functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl-2-O-toluolsulfonyl-beta-D-arabinopyranoside: Similar structure but with a different stereochemistry at the anomeric carbon.
Benzyl-2-O-toluolsulfonyl-alpha-D-glucopyranoside: Similar structure but with a different sugar moiety.
Benzyl-2-O-toluolsulfonyl-alpha-D-galactopyranoside: Similar structure but with a different sugar moiety.
Uniqueness
Benzyl-2-O-toluolsulfonyl-alpha-D-arabinopyranoside is unique due to its specific stereochemistry and the presence of the toluolsulfonyl group at the second position. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C19H22O7S |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
[(2S,3S,4R,5R)-4,5-dihydroxy-2-phenylmethoxyoxan-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H22O7S/c1-13-7-9-15(10-8-13)27(22,23)26-18-17(21)16(20)12-25-19(18)24-11-14-5-3-2-4-6-14/h2-10,16-21H,11-12H2,1H3/t16-,17-,18+,19+/m1/s1 |
Clave InChI |
BCCUYJAJLVFEBJ-YRXWBPOGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@@H]([C@@H](CO[C@@H]2OCC3=CC=CC=C3)O)O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C(C(COC2OCC3=CC=CC=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



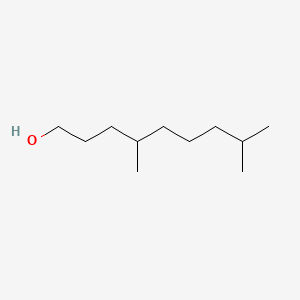


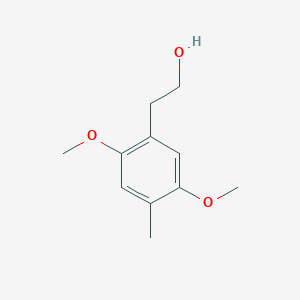

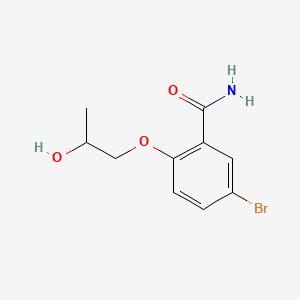
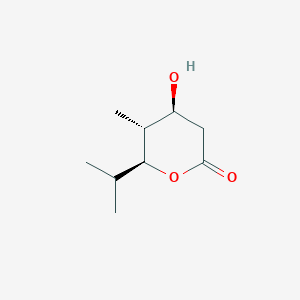

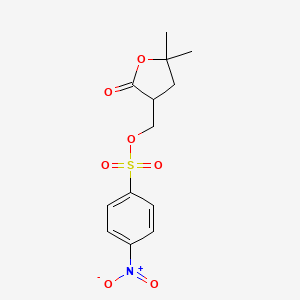
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)



